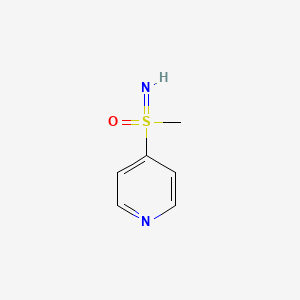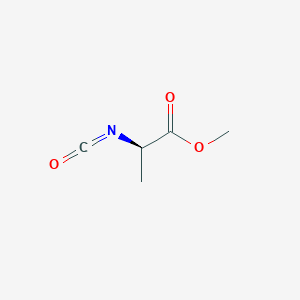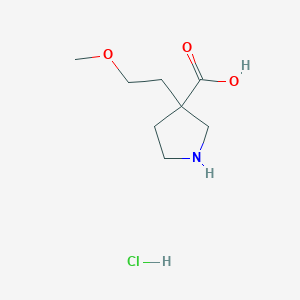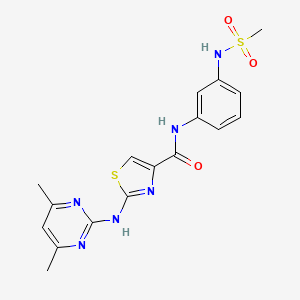
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C₁₂H₈F₃NO₃
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 5,6,7-trifluoroquinoline as the starting material.
Oxidation Reaction: The quinoline undergoes an oxidation reaction to introduce the carboxylate group, resulting in the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate structure.
Esterification: The carboxylic acid group is then esterified using ethanol to produce the ethyl ester derivative.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the quinoline derivative into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with reduced oxidation states.
Substituted Derivatives: These include compounds with different substituents replacing the fluorine atoms.
Mechanism of Action
Mode of Action
This leads to the inhibition of cell division and growth .
Biochemical Pathways
Without specific information on the targets of Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, it’s challenging to outline the exact biochemical pathways affected by this compound. If it acts similarly to other quinolones, it may interfere with dna replication and repair pathways in bacteria .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, the metabolic changes it undergoes, and its eventual elimination from the body .
Result of Action
If it acts similarly to other quinolones, it may lead to the death of bacterial cells by inhibiting key enzymes involved in DNA replication and repair .
Scientific Research Applications
Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and processes.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar structure but with an additional ethyl group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound contains a chlorine atom instead of a fluorine atom.
Uniqueness: Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREYUBSTHJZZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)

![1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2873550.png)

![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)



![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)
![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)
![5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2873564.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)
